methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate
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Overview
Description
Methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyclobutylcarbonyl group attached to an amino group, which is further connected to a methylbenzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate can be achieved through a multi-step process:
Cyclobutanone Reaction: Cyclobutanone reacts with p-toluenesulfonyl chloride to form 3-methyl cyclobutanone.
Carbamate Formation: The 3-methyl cyclobutanone is then reacted with carbamate to obtain 3-methyl-1-(methoxycarbonyl)-1-butylamine.
Final Coupling: The final step involves coupling the intermediate with 4-methylbenzoic acid under suitable conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the benzoate ring.
Reduction: Reduction reactions can target the carbonyl group in the cyclobutylcarbonyl moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide or halogenating agents.
Major Products:
Oxidation: Oxidation of the methyl group can lead to the formation of carboxylic acids.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: Substitution reactions can introduce various functional groups, depending on the reagents used.
Scientific Research Applications
Methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate involves its interaction with specific molecular targets. The cyclobutylcarbonyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The benzoate moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity.
Comparison with Similar Compounds
Methyl 4-amino-3-methylbenzoate: Similar structure but lacks the cyclobutylcarbonyl group.
3-[(Cyclobutylcarbonyl)amino]-4-methylbenzoic acid: Similar but with a carboxylic acid group instead of a methyl ester.
Uniqueness: Methyl 3-[(cyclobutylcarbonyl)amino]-4-methylbenzoate is unique due to the presence of both the cyclobutylcarbonyl and methylbenzoate groups, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and biological systems, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-(cyclobutanecarbonylamino)-4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-9-6-7-11(14(17)18-2)8-12(9)15-13(16)10-4-3-5-10/h6-8,10H,3-5H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQKIRUOGDLVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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